molecular formula C5H7NO3 B1177796 proto-oncogene protein int-3 CAS No. 146991-60-8

proto-oncogene protein int-3

Cat. No.: B1177796
CAS No.: 146991-60-8
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Description

Proto-oncogene protein Int-3, initially identified as a frequent target of Mouse Mammary Tumor Virus (MMTV) insertions in mammary carcinomas, corresponds to the intracellular domain of Notch4, a member of the Notch receptor family . The oncogenic activation of Int-3 occurs via truncation of the extracellular domain, leading to constitutive signaling that drives tumorigenesis, particularly in mammary and endothelial tissues . Notch4/Int-3 retains conserved motifs of Notch proteins, including the RAM domain, ankyrin repeats, and a PEST sequence, but is distinguished by fewer epidermal growth factor (EGF)-like repeats (34 vs. 36 in Notch1) and a shorter intracellular domain .

Properties

CAS No.

146991-60-8

Molecular Formula

C5H7NO3

Synonyms

proto-oncogene protein int-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Notch Family Members

The Notch family (Notch1–4) shares a conserved receptor structure but exhibits distinct expression patterns and roles in development and cancer. Below is a comparative analysis:

Table 1: Structural and Functional Features of Notch Proteins
Feature Notch1 Notch4/Int-3 Notch2 Notch3
EGF-like Repeats 36 34 36 34
Intracellular Domain Long Short Long Intermediate
Tissue Specificity Broad (hematopoietic, neural) Endothelial, mammary Liver, kidney Vascular smooth muscle
Associated Cancers T-ALL, solid tumors Mammary carcinoma, angiosarcoma Hepatocellular carcinoma CADASIL, ovarian cancer
Key Splice Variants NICD1 (activated form) Int-3 (truncated) NICD2 NICD3

Key Findings :

  • Notch4/Int-3 is unique in its endothelial cell specificity, as shown by in situ hybridization in embryonic and adult tissues .
  • Constitutive activation of Int-3 mimics ligand-independent Notch signaling, unlike Notch1–3, which require ligand binding for activation .
  • Notch4 lacks a transcriptional activation domain present in Notch1, suggesting divergent downstream targets .

Comparison with RET Proto-Oncogene

The RET proto-oncogene, another receptor tyrosine kinase, shares mechanistic parallels with Notch4/Int-3 in alternative splicing and oncogenic activation but differs structurally and functionally.

Table 2: Notch4/Int-3 vs. RET Proto-Oncogene
Feature Notch4/Int-3 RET Proto-Oncogene
Protein Class Receptor (Notch family) Receptor tyrosine kinase
Activation Mechanism Truncation of extracellular domain Point mutations, gene fusions
Splice Variants Truncated Int-3 oncoprotein RET9, RET51 (C-terminal length)
Associated Cancers Mammary, endothelial tumors Thyroid carcinoma, neuroblastoma
Signaling Pathway Notch (CSL-dependent) MAPK, PI3K-AKT

Key Findings :

  • RET undergoes alternative splicing to produce isoforms with 9 or 51 C-terminal amino acids, influencing substrate specificity and signaling duration .
  • Unlike Int-3, RET oncogenicity arises from mutations (e.g., MEN2 syndromes) or chromosomal rearrangements (e.g., RET/PTC fusions) .
  • Both proteins are therapeutic targets: γ-secretase inhibitors for Notch and tyrosine kinase inhibitors (e.g., cabozantinib) for RET .

Cross-Pathway Interactions and Therapeutic Implications

Notch4/Int-3 and RET intersect with overlapping pathways:

  • Crosstalk with RTK Pathways: Notch4 regulates VEGF expression in endothelial cells, indirectly influencing RET-driven angiogenesis .
  • Therapeutic Challenges: Notch4 inhibition risks vascular toxicity, while RET inhibitors face resistance due to compensatory Notch activation .

Q & A

Q. What is the molecular and functional relationship between proto-oncogene protein Int-3 and the Notch signaling pathway?

  • Methodological Answer: Proto-oncogene Int-3 (later identified as NOTCH4) is a member of the Notch receptor family, which regulates cell differentiation, proliferation, and apoptosis. To study this relationship, researchers often use immunohistochemistry to localize Int-3 in tissues (e.g., mammary tumors) and co-immunoprecipitation (Co-IP) to identify binding partners like Notch ligands (e.g., Delta-like ligand 4) . Knockdown experiments using siRNA in endothelial or cancer cell lines can further validate functional roles in signaling. Structural homology modeling tools (e.g., PROTCOM) can predict domain interactions between Int-3 and Notch pathway components .

Q. How can researchers validate the 3D structure of Int-3 and its domains?

  • Methodological Answer: X-ray crystallography or cryo-EM of purified Int-3 fragments (e.g., the extracellular domain) can resolve atomic-level structures. For homology modeling, databases like PROTCOM provide templates for domain-domain interactions derived from PDB entries . Computational tools such as PyMOL or SWISS-MODEL can align Int-3 sequences with known Notch family structures (e.g., NOTCH1) to infer functional motifs .

Q. What experimental models are suitable for studying Int-3’s role in tumorigenesis?

  • Methodological Answer: Transgenic mouse models (e.g., MMTV-driven Int-3 overexpression) are historically pivotal for linking Int-3 to mammary tumors . In vitro, CRISPR-Cas9 knockout in cancer cell lines can assess proliferation or invasion changes via scratch assays or transwell migration. Patient-derived xenografts (PDXs) with Notch4 mutations may also model therapeutic resistance .

Advanced Research Questions

Q. How can conflicting data on Int-3’s dual roles in oncogenesis and endothelial cell regulation be resolved?

  • Methodological Answer: Tissue-specific knockout models (e.g., endothelial vs. epithelial Cre drivers) can isolate Int-3’s context-dependent functions. Single-cell RNA sequencing of tumor microenvironments may reveal cell-type-specific signaling crosstalk. Meta-analyses of transcriptomic datasets (e.g., TCGA) can correlate NOTCH4 expression with clinical outcomes across cancer subtypes, controlling for confounding variables like stromal contamination .

Q. What bioinformatics strategies identify Int-3 interaction networks in cancer signaling pathways?

  • Methodological Answer: STRING or GeneMANIA databases can predict protein-protein interactions (PPIs) involving Int-3, validated by tandem affinity purification-mass spectrometry (TAP-MS). Pathway enrichment analysis (e.g., DAVID, GSEA) of co-expressed genes in RNA-seq datasets highlights overrepresented pathways (e.g., Wnt/β-catenin). For structural insights, docking algorithms like HADDOCK simulate Int-3’s binding to partners like RBP-Jκ .

Q. How should researchers design studies to address contradictory findings on Int-3’s prognostic value in AML?

  • Methodological Answer: Retrospective cohort studies with multivariate analysis (adjusting for age, cytogenetics) can clarify NOTCH4’s independent prognostic impact. Harmonizing antibody validation (e.g., using CRISPR-Cas9 knockout controls in Western blotting) reduces variability in Int-3 detection. Collaborative meta-analyses via PRISMA guidelines aggregate data from heterogeneous studies, resolving biases in sample size or scoring criteria .

Q. What methodologies are optimal for characterizing Int-3 mutations in patient-derived samples?

  • Methodological Answer: Targeted next-generation sequencing (NGS) panels covering NOTCH4 exons and splice sites identify mutations. Functional assays (e.g., luciferase reporters with CSL-binding sites) test mutant Int-3’s transcriptional activity. Structural predictions (e.g., AlphaFold2) model mutation-induced conformational changes, validated by molecular dynamics simulations .

Methodological and Data Analysis Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for Int-3?

  • Methodological Answer: Organoid models mimicking tumor-stroma interactions bridge in vitro and in vivo systems. Pharmacokinetic studies of Notch inhibitors (e.g., γ-secretase inhibitors) in murine models assess on-target effects. Single-cell RNA-seq of treated vs. untreated models identifies off-target pathways compensating for Int-3 inhibition .

Q. What statistical approaches are recommended for analyzing Int-3’s role in multi-omics datasets?

  • Methodological Answer: Integrative analysis tools (e.g., mixOmics) correlate NOTCH4 mRNA, protein, and methylation data across omics layers. Bayesian networks infer causal relationships between Int-3 and downstream targets. For small sample sizes, bootstrapping or permutation tests enhance robustness .

Resource Utilization Questions

Q. Which databases and tools are critical for Int-3 research?

  • Methodological Answer:
  • Structural Data: PROTCOM for domain-domain templates; PDB for existing Notch structures .
  • Omics Data: TCGA for cancer expression; GEO for microarray/RNA-seq datasets.
  • Pathway Analysis: KEGG, Reactome for Notch signaling context .
  • Mutation Analysis: COSMIC for NOTCH4 somatic mutations; ClinVar for clinical significance .

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